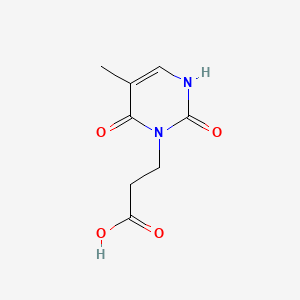
3-(2-Carboxyethyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Carboxyethyl)thymine, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
The synthesis of 3-CET involves the reaction of β-propiolactone with calf thymus DNA, leading to the formation of 3-(2-carboxyethyl)thymidine-5'-monophosphoric acid as an intermediate. This compound can then be hydrolyzed to yield 3-CET under acidic conditions. The structure of 3-CET has been confirmed through various spectroscopic methods including UV spectra and mass spectrometry, which indicated a molecular weight of 198 g/mol and specific fragmentation patterns that support its structural identity .
Biological Significance
1. DNA Interaction and Repair Mechanisms
Research indicates that 3-CET can form adducts with DNA, which may influence the stability and integrity of genetic material. The formation of such adducts is significant in understanding mutagenesis and the mechanisms of DNA repair. Studies have shown that compounds similar to 3-CET can lead to mutations at A:T base pairs when incorporated into DNA, highlighting their potential role in cancer development .
2. Anticancer Properties
The potential anticancer properties of 3-CET have been explored through in vitro studies. It has been observed that derivatives like 3-CET may exhibit selective toxicity towards cancer cell lines. This selectivity suggests a mechanism involving interference with cellular processes critical for cancer cell survival and proliferation .
3. Enzyme Inhibition
Another area of interest is the enzyme inhibition capabilities of 3-CET. Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in cancer metabolism and DNA repair pathways. This inhibition could provide a therapeutic avenue for enhancing the efficacy of existing cancer treatments.
Case Study 1: Formation of DNA Adducts
A study demonstrated that when calf thymus DNA was treated with β-propiolactone, significant amounts of 3-CET were isolated as a product. The resulting adducts were characterized using high-performance liquid chromatography (HPLC) and mass spectrometry, confirming the presence of 3-CET in the hydrolysates .
Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines revealed that compounds related to 3-CET exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. These findings suggest that further development could lead to new therapeutic agents targeting specific cancers .
Summary Table: Applications of this compound
特性
CAS番号 |
74423-09-9 |
|---|---|
分子式 |
C8H10N2O4 |
分子量 |
198.18 g/mol |
IUPAC名 |
3-(5-methyl-2,4-dioxo-1H-pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c1-5-4-9-8(14)10(7(5)13)3-2-6(11)12/h4H,2-3H2,1H3,(H,9,14)(H,11,12) |
InChIキー |
FCQZARGENYSGQL-UHFFFAOYSA-N |
SMILES |
CC1=CNC(=O)N(C1=O)CCC(=O)O |
正規SMILES |
CC1=CNC(=O)N(C1=O)CCC(=O)O |
Key on ui other cas no. |
74423-09-9 |
同義語 |
3-(2-carboxyethyl)thymine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















